Phenethyl octanoate
CAS No.: 5457-70-5
Cat. No.: VC3827173
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5457-70-5 |
---|---|
Molecular Formula | C16H24O2 |
Molecular Weight | 248.36 g/mol |
IUPAC Name | 2-phenylethyl octanoate |
Standard InChI | InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3 |
Standard InChI Key | ASETYIALRXDVDF-UHFFFAOYSA-N |
SMILES | CCCCCCCC(=O)OCCC1=CC=CC=C1 |
Canonical SMILES | CCCCCCCC(=O)OCCC1=CC=CC=C1 |
Introduction
Physicochemical Properties
Structural and Molecular Characteristics
Phenethyl octanoate’s molecular structure comprises a phenethyl group () bonded to the carbonyl group of octanoic acid (). This configuration is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the ester linkage and alkyl chain arrangement . The compound’s refractive index () and density ( at 25°C) reflect its non-polar nature, aligning with its solubility in lipids and organic solvents .
Thermal and Stability Profiles
Thermogravimetric analysis reveals a boiling point of and a flash point exceeding , indicating moderate thermal stability suitable for high-temperature applications in food processing . The compound’s stability under ambient storage conditions further enhances its industrial utility, though prolonged exposure to light or oxygen may necessitate inert packaging .
Table 1: Key Physicochemical Properties of Phenethyl Octanoate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 248.36 g/mol | |
Density | 0.947 g/mL (25°C) | |
Boiling Point | 295–296°C | |
Refractive Index | ||
Solubility | Insoluble in water; soluble in ethanol, oils |
Natural Occurrence and Industrial Applications
Presence in Alcoholic Beverages
Phenethyl octanoate is a natural constituent of fermented beverages, notably wine and rum. Gas chromatography-mass spectrometry (GC-MS) analyses of wine headspace have identified this ester alongside ethyl hexanoate and octanoic acid, contributing to the complex bouquet of white and sparkling wines . In orange wines, it coexists with pentanoic acid, enhancing their tropical fruit notes . The compound’s concentration varies with fermentation conditions, yeast strains, and aging processes, underscoring its role as a marker of sensory quality .
Flavor and Fragrance Applications
The compound’s fruity aroma profile has led to its inclusion in artificial flavor formulations for confectionery, dairy products, and alcoholic beverages. Its GRAS status permits use at concentrations up to 10 ppm in food products, though synergistic effects with other esters (e.g., ethyl decanoate) often necessitate precise dosing to avoid olfactory overpowering . In perfumery, phenethyl octanoate serves as a fixative, prolonging the longevity of floral and citrus top notes .
Synthesis Methods
Enzymatic Synthesis Optimization
Recent advances in biocatalysis have enabled the efficient synthesis of phenethyl octanoate using lipases. A landmark study screened six lipase preparations, identifying Rhizomucor miehei lipases (Lipozyme® RM IM and Palatase® 20000 L) as the most active catalysts . Response Surface Methodology (RSM) optimized the reaction conditions to achieve an 80% conversion rate within 120 minutes using hexane as a solvent, 7% enzyme load, and equimolar substrates (0.8 M phenethyl alcohol and 0.267 M glyceryl trioctanoate) .
Solvent-Free Systems and Green Chemistry
To align with green chemistry principles, researchers transitioned to solvent-free systems using coconut oil as an acyl donor. This approach eliminated hexane, reducing environmental toxicity while maintaining a 75% conversion rate, albeit with extended reaction times (24–48 hours) . The method’s scalability and compatibility with natural substrates highlight its potential for sustainable industrial production .
Table 2: Comparative Analysis of Synthesis Methods
Parameter | Enzymatic (Hexane) | Solvent-Free (Coconut Oil) |
---|---|---|
Catalyst | Lipozyme® RM IM | Lipozyme® RM IM |
Conversion Rate | 80% | 75% |
Reaction Time | 2 hours | 24–48 hours |
Solvent | Hexane | None |
Environmental Impact | Moderate | Low |
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
and NMR spectra provide structural elucidation, with characteristic signals at (ester carbonyl) and (methylene protons of the octanoyl chain) . These data corroborate the compound’s purity and identity, essential for regulatory compliance in flavor applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume